molecular formula C16H21ClN2O2 B1193973 Carbonylmethyltetrahydro-beta-carboline CAS No. 75847-64-2

Carbonylmethyltetrahydro-beta-carboline

Cat. No.: B1193973
CAS No.: 75847-64-2
M. Wt: 308.8 g/mol
InChI Key: KVNLXQLSHPQBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonylmethyltetrahydro-beta-carboline is a synthetic derivative based on the 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold, a pharmacologically important class of indole alkaloids . THβCs are known to exhibit a vast spectrum of biological activities, making them a key structure in drug discovery and development . This carbonylmethyl-substituted analog is designed for research applications exploring the inhibition of cyclin-dependent kinases (CDKs) and other cancer-related targets. The tetrahydro-β-carboline core is a common motif in numerous natural products and bioactive synthetic compounds, with reported activities including antitumor, anti-platelet aggregation, antiviral, and antimalarial effects . Researchers value this scaffold for its ability to interact with DNA, inhibit topoisomerases, and target specific cancer signaling pathways . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified laboratory personnel.

Properties

CAS No.

75847-64-2

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.8 g/mol

IUPAC Name

ethyl 2-(1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C16H20N2O2.ClH/c1-3-20-14(19)10-16(2)15-12(8-9-17-16)11-6-4-5-7-13(11)18-15;/h4-7,17-18H,3,8-10H2,1-2H3;1H

InChI Key

KVNLXQLSHPQBGK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1(C2=C(CCN1)C3=CC=CC=C3N2)C.Cl

Canonical SMILES

CCOC(=O)CC1(C2=C(CCN1)C3=CC=CC=C3N2)C.Cl

Synonyms

1-ethoxycarbonylmethyl-1-methyl-1,2,3,4-tetrahydro- beta-carbolin-2-ium chloride
carbonylmethyltetrahydro-beta-carboline

Origin of Product

United States

Comparison with Similar Compounds

Key Contradictions and Insights

  • Position-Specific Bioactivity : Methoxy groups at position 6 (e.g., 6-methoxy-THβC) enhance serotoninergic effects, while position 1 aryl groups (e.g., bromothienyl) favor enzyme inhibition .

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 5-hydroxy-L-tryptophan reacts with glyoxylic acid under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form an imine intermediate. Intramolecular cyclization yields the THβC core, with the carbonylmethyl group introduced via the aldehyde component. Key variables include:

  • Acid Catalyst : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) enhances cyclization efficiency.

  • Temperature : Reactions typically proceed at 50–150°C, with higher temperatures accelerating cyclization but risking decomposition.

  • Solvent : Polar aprotic solvents (e.g., dichloromethane) or neat conditions optimize yields.

A study by Ash’ari et al. demonstrated that substituting phenylglyoxal with glyoxylic acid in Pictet-Spengler condensations afforded 1-carbonylmethyl-THβC derivatives in 65–78% yield after 12–24 hours. Post-cyclization reduction using the Wolff-Kishner protocol further modified the C7’ position, showcasing the method’s versatility.

Electrochemical Synthesis in Deep Eutectic Solvents (DESs)

Recent advances in green chemistry have introduced electrochemical (EC) methods for THβC synthesis. Al-Hadedi et al. reported a two-step, one-pot EC approach using DESs as dual solvents and electrolytes. This method eliminates toxic catalysts and reduces energy consumption.

Key Steps and Parameters

  • Formation of Schiff Base : Tryptamine reacts with glyoxylic acid in a choline chloride-based DES at 50°C.

  • Electrochemical Cyclization : Applying a constant current (10 mA/cm²) induces dehydrogenation, forming the THβC core.

This method achieved 82% yield for THβC derivatives, with DESs enhancing solubility and stabilizing reactive intermediates. Scalability was confirmed via gram-scale reactions, underscoring industrial potential.

Bischler-Napieralski Reaction and Post-Modification

The Bischler-Napieralski reaction constructs β-carboline skeletons via cyclodehydration of N-acyltryptamines. Subsequent hydrogenation yields THβC derivatives, while alkylation introduces the carbonylmethyl group.

Protocol Overview

  • Cyclization : N-acetyltryptamine undergoes cyclodehydration using POCl₃ or PPA, forming 3,4-dihydro-β-carboline.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the C3-C4 bond, yielding THβC.

  • Alkylation : Treatment with methyl glyoxylate introduces the carbonylmethyl group at C1, followed by hydrolysis to the free acid.

A patent by FI74002C detailed analogous steps, achieving 54–69% yields for substituted THβC derivatives. However, multi-step sequences and harsh conditions limit practicality compared to one-pot methods.

Post-Cyclization Functionalization Strategies

N-Alkylation and Oxidation

THβC intermediates undergo N-alkylation using methyl glyoxylate in the presence of K₂CO₃, introducing the carbonylmethyl group. Subsequent oxidation with Jones reagent or pyridinium chlorochromate (PCC) ensures precise functionalization.

Reductive Amination

Condensing THβC with glyoxylic acid under reductive conditions (NaBH₃CN) forms secondary amines, which are oxidized to carbonylmethyl derivatives. This approach avoids pre-functionalized aldehydes but requires stringent pH control.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Pictet-Spengler65–7812–24 hOne-pot, regioselectiveAcid-sensitive substrates incompatible
Electrochemical826–8 hSolvent/catalyst-free, scalableSpecialized equipment required
Bischler-Napieralski54–6924–48 hCompatible with diverse N-acyl groupsMulti-step, harsh conditions
Post-Functionalization45–6010–15 hModular late-stage modificationLower yields, additional purification

Q & A

What are the primary synthetic methodologies for Carbonylmethyltetrahydro-beta-carboline derivatives?

The synthesis typically involves Pictet-Spengler condensation between tryptamine derivatives and aldehydes/ketones under acidic conditions. For example, methyl-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is synthesized by reacting tryptophan methyl ester with 4-chlorobenzaldehyde in CH₂Cl₂ and trifluoroacetic acid (TFA), followed by neutralization and chromatographic purification . Modifications include varying substituents on the aldehyde or indole ring to diversify the scaffold .

How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity is influenced by reaction conditions (e.g., temperature, solvent) and catalysts. For instance, chiral auxiliaries or Lewis acids can bias the formation of specific diastereomers. Post-synthesis, isomers are separated via silica gel chromatography using gradients like CH₂Cl₂/CH₃OH (99.5:0.5) . X-ray crystallography is critical for confirming absolute configurations .

What analytical techniques are essential for characterizing these compounds?

  • NMR spectroscopy : Determines substituent positions and stereochemistry (e.g., coupling constants in 1^1H-NMR reveal cis/trans isomerism) .
  • FTIR : Identifies functional groups like carbonyls (1700–1750 cm1^{-1}) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • Elemental analysis : Validates purity (±0.4% deviation) .

How do structural modifications influence biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor affinity, while methoxy groups improve solubility .
  • Ring fusion : Piperazinedione or hydantoin rings modulate antitumor activity .
  • Stereochemistry : Diastereomers exhibit differing potency in receptor binding assays .

What challenges arise in isolating these compounds?

Key issues include low yields in multi-step syntheses and separation of diastereomers with similar polarities. Optimized protocols use stepwise monitoring via TLC and gradient elution in chromatography .

How can contradictions in pharmacological data be resolved?

  • Standardized assays : Use consistent cell lines (e.g., V79 for genotoxicity) and controls .
  • Purity validation : Ensure >95% purity via HPLC and elemental analysis .
  • Stereochemical reporting : Explicitly document isomer configurations to avoid misinterpretation .

What in vitro models assess antioxidant or neuroprotective activity?

  • Yeast assays : Measure ROS scavenging in Saccharomyces cerevisiae strains .
  • Neuronal cell lines : Test neuroprotection against oxidative stress (e.g., H₂O₂ exposure) .
  • Comet assay : Quantify DNA damage reduction in V79 cells .

How are reaction yields optimized in multi-step syntheses?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Stepwise quenching : Neutralize acidic intermediates with NaHCO₃ to prevent degradation .

What computational tools aid in derivative design?

  • Molecular docking : Predicts binding modes at targets like GABA receptors .
  • QSAR models : Correlate substituent properties (e.g., logP) with activity .
  • DFT calculations : Analyze electronic effects of substituents on reactivity .

How is purity validated for novel derivatives?

  • HPLC : Uses C18 columns with UV detection (e.g., 254 nm) .
  • Melting point analysis : Sharp ranges (±2°C) confirm crystallinity .
  • TLC : Monitors reaction progress and detects impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.